![molecular formula C21H22ClN3OS B2631315 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 900006-15-7](/img/structure/B2631315.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
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Scientific Research Applications
Removal and Detoxification of Industrial Wastes
The compound N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) was synthesized and utilized to create a novel magnetic nanoadsorbent, which showed promising results in removing Zn2+ and Cd2+ ions from industrial wastes. This application demonstrates the compound's potential in environmental remediation and waste treatment. The nanoadsorbent exhibited high adsorption capacity, stability, reusability, ease of synthesis, and separation, making it a suitable choice for practical applications in waste management (Zargoosh et al., 2015).
Anticancer and Antimicrobial Activities
A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, two compounds showed significant cytotoxicity against several cancer cell lines while also demonstrating moderate inhibitory effects on the growth of Staphylococcus aureus and certain fungi (Nam et al., 2010).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-14-10-11-17(22)19-18(14)24-21(27-19)25(13-16-9-5-6-12-23-16)20(26)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQGMGJTXTVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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